molecular formula C6H11NO3 B556426 (R)-2-Acetamidobutanoic acid CAS No. 34271-27-7

(R)-2-Acetamidobutanoic acid

Cat. No. B556426
CAS RN: 34271-27-7
M. Wt: 145.16 g/mol
InChI Key: WZVZUKROCHDMDT-RXMQYKEDSA-N
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Description

(R)-2-Acetamidobutanoic acid, also known as Acetobutanoic acid, is an organic compound and a chiral molecule with an asymmetric carbon atom. It is a derivative of the amino acid alanine and has a variety of applications in scientific research.

Scientific Research Applications

Ketamine's Clinical Pharmacokinetics and Pharmacodynamics

Ketamine, a compound related to (R)-2-acetamidobutanoic acid through its structural analogs and metabolic pathways, has been extensively studied for its clinical pharmacokinetics and pharmacodynamics, particularly in anesthesia and pain therapy. Research highlights the chiral structure of ketamine, consisting of two optical isomers, with the S(+)-enantiomer being significantly more potent than the R(−)-enantiomer. This distinction underscores the importance of chiral molecules like (R)-2-acetamidobutanoic acid in medical applications, especially in enhancing the efficacy of pharmaceuticals while minimizing adverse effects. Ketamine's ability to provide hemodynamically stable anesthesia without compromising respiratory function, along with its neuroprotective properties and potential in treating therapy-resistant depressive patients, exemplifies the complex interplay between chiral chemistry and therapeutic outcomes (Peltoniemi et al., 2016).

Biobutanol Production

Biobutanol production, a process involving (R)-2-acetamidobutanoic acid as a precursor or intermediate, demonstrates the compound's significance in renewable energy research. Biobutanol presents a promising alternative to conventional fuels due to its comparable properties to gasoline. The acetone-butanol-ethanol (ABE) fermentation process, central to biobutanol production, underscores the relevance of biochemical pathways involving compounds like (R)-2-acetamidobutanoic acid. This research addresses the development of mutant strains for higher yield and selectivity, highlighting the compound's role in optimizing biofuel production processes and its potential in contributing to sustainable energy solutions (Ranjan & Moholkar, 2012).

Therapeutic Mechanisms of Ketamine Metabolites

Ketamine metabolites, including those related to (R)-2-acetamidobutanoic acid pathways, offer insights into therapeutic mechanisms beyond ketamine's primary action as an NMDA receptor antagonist. This research explores ketamine's analgesic, anti-inflammatory, and antidepressant actions, attributing these effects to the complex pharmacological interactions involving its metabolites. The potential of (R)-2-acetamidobutanoic acid analogs in modulating neurotropic, glutamatergic, and inflammatory pathways presents a fascinating area of study for developing new treatments that mimic ketamine's beneficial effects while minimizing undesirable side effects (Zanos et al., 2018).

Chemical Chaperones in Maintaining Proteostasis

4-Phenylbutyric acid, a compound related to (R)-2-acetamidobutanoic acid, serves as a chemical chaperone that aids in protein folding and alleviates endoplasmic reticulum stress, a crucial process in maintaining cellular homeostasis. This role is particularly relevant in the context of diseases characterized by protein misfolding, where compounds like (R)-2-acetamidobutanoic acid and its derivatives could offer therapeutic benefits. The ability of 4-Phenylbutyric acid to modulate the unfolded protein response and prevent cell apoptosis highlights the potential of (R)-2-acetamidobutanoic acid in therapeutic applications aimed at restoring proteostasis and treating related disorders (Kolb et al., 2015).

properties

IUPAC Name

(2R)-2-acetamidobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVZUKROCHDMDT-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482559
Record name (R)-2-Acetamidobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Acetamidobutanoic acid

CAS RN

34271-27-7
Record name (R)-2-Acetamidobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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